molecular formula C12H12N2O4S2 B11994892 N-(Phenylsulphonyl)sulphanilamide CAS No. 80789-73-7

N-(Phenylsulphonyl)sulphanilamide

Cat. No.: B11994892
CAS No.: 80789-73-7
M. Wt: 312.4 g/mol
InChI Key: TXWROWPXUQZXFZ-UHFFFAOYSA-N
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Description

Context and Significance within Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of medicinal chemistry. nih.govnih.gov Compounds containing this moiety are known as sulfonamides and are recognized for their stability and tolerance in biological systems. nih.gov Their significance stems from their presence in a wide array of therapeutic agents, demonstrating diverse biological activities. nih.gov The versatility of the sulfonamide group allows it to act as a bioisostere for other functional groups like amides and phenols, enabling chemists to modify molecules to enhance their activity and properties. nih.gov

The development of bioactive substances containing the sulfonamide subunit has grown steadily due to their important biological properties, including antibacterial, anticancer, anti-inflammatory, and diuretic activities. nih.govnih.gov The synthesis of sulfonamides is often straightforward, allowing for the creation of a diverse library of derivatives from various amines and sulfonyl chlorides. nih.govnih.gov N-(Phenylsulphonyl)sulphanilamide, also known as 4-amino-N-(phenylsulfonyl)benzenesulfonamide, is a member of this extensive class, providing a structural framework for further chemical exploration.

Historical and Current Research Trajectories of Sulfonamide Compounds

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. nih.gov This discovery, which earned Gerhard Domagk a Nobel Prize, was a watershed moment in medicine, paving the way for the age of antibiotics. nih.gov Researchers at the Pasteur Institute later found that Prontosil was a prodrug, metabolizing in the body to the active molecule, sulfanilamide (B372717). nih.gov This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfanilamide derivatives with improved efficacy and reduced toxicity. nih.gov For years before the widespread availability of penicillin, sulfa drugs were the primary defense against bacterial infections and were crucial during World War II. nih.govchemicalbook.com

While their role as primary antibacterial agents has diminished with the rise of antibiotic resistance, the research trajectory for sulfonamides has pivoted to new and diverse therapeutic areas. sigmaaldrich.com Current research focuses on the potential of sulfonamide derivatives as:

Anticancer Agents: Many new sulfonamides are being designed and synthesized for their antitumor properties. nih.govnih.gov Some derivatives have shown potent activity against various cancer cell lines, including breast and colon cancer. nih.govnih.gov

Enzyme Inhibitors: Sulfonamides are potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs). nih.govfrontiersin.org Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.gov

Central Nervous System (CNS) Agents: The utility of sulfonamides has expanded into treatments for CNS diseases, with derivatives being developed as receptor ligands and enzyme/ion channel inhibitors. nih.gov

Other Therapeutic Uses: The sulfonamide scaffold is also present in drugs for a range of other conditions, including diuretics, antidiabetic agents, and anti-inflammatory drugs. nih.govnih.gov

This evolution from "magic bullets" against bacteria to versatile pharmacophores targeting a multitude of diseases underscores the enduring importance of sulfonamide chemistry in modern drug discovery. nih.govsigmaaldrich.com

Research Rationale for N-(Phenylsulphonyl)sulphanilamide and its Derivatives

The specific compound N-(Phenylsulphonyl)sulphanilamide belongs to the dibenzenesulfonamide subclass. While direct biological studies on this parent compound are limited, the rationale for its investigation is built upon the demonstrated success of its derivatives and related structures. N-(Phenylsulphonyl)sulphanilamide serves as a valuable core structure, or pharmacophore, for the design of new, more complex molecules with tailored biological activities.

The primary research rationale is based on the principle of chemical modification. By systematically adding different functional groups to the two phenyl rings of the N-(Phenylsulphonyl)sulphanilamide scaffold, researchers can explore how these changes affect the molecule's interaction with biological targets. This approach has proven fruitful in the development of other sulfonamides. For instance, research into related dibenzenesulfonamides has yielded compounds with significant biological activity.

A key area of interest is the development of enzyme inhibitors. Studies on N-phenylsulfonamide derivatives have identified potent inhibitors of carbonic anhydrase (CA) isoenzymes and cholinesterases, which are therapeutic targets for diseases like glaucoma, cancer, and Alzheimer's disease. nih.gov Similarly, novel dibenzenesulfonamides have been synthesized and found to be effective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, demonstrating their potential as anticancer agents. nih.gov The table below summarizes inhibitory data for some of these related sulfonamide derivatives, illustrating the potential that could be unlocked by exploring derivatives of N-(Phenylsulphonyl)sulphanilamide.

Compound ClassTarget Enzyme(s)Reported Activity / InhibitionPotential Therapeutic Application
N-Phenylsulfonamide DerivativesCarbonic Anhydrase I (CA I), Carbonic Anhydrase II (CA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Inhibition constants (Ki) in the nanomolar (nM) range. For example, one derivative showed a Ki of 45.7 nM for CA I and 31.5 nM for AChE. nih.govGlaucoma, Cancer, Alzheimer's Disease
DibenzenesulfonamidesTumor-associated Carbonic Anhydrases (hCA IX, hCA XII)Effective inhibition with Ki values ranging from 4.5 to 28.1 nM. nih.govAnticancer
Benzenesulfonamide-Carboxamide DerivativesRat Paw Edema (in vivo anti-inflammatory model)Up to 94.69% inhibition of inflammation, superior to the standard drug indomethacin (B1671933) in the study. nih.govAnti-inflammatory

The synthesis of N-(Phenylsulphonyl)sulphanilamide derivatives is therefore a rational strategy in the search for new therapeutic agents. The core structure provides a rigid framework that can be systematically decorated with various chemical groups to optimize binding to specific biological targets, potentially leading to the discovery of novel drugs for a range of complex diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80789-73-7

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-amino-N-(benzenesulfonyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c13-10-6-8-12(9-7-10)20(17,18)14-19(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2

InChI Key

TXWROWPXUQZXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for N Phenylsulphonyl Sulphanilamide and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing sulfonamides are well-established and frequently utilized in both laboratory and industrial settings. These approaches typically involve the reaction of a sulfonyl chloride with an amine or the construction of the sulfonyl chloride intermediate from various precursors.

Sulfonylation of Amines with Chlorides

The most direct and common method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.orgnih.govsigmaaldrich.com For the synthesis of N-(phenylsulphonyl)sulphanilamide, this involves the reaction of sulfanilamide (B372717) with benzenesulfonyl chloride. The nitrogen atom of the aniline (B41778) moiety in sulfanilamide acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.gov

The general reaction is as follows:

Step 1: The amine nucleophile attacks the sulfonyl chloride.

Step 2: A chloride ion is eliminated.

Step 3: The base removes a proton from the nitrogen atom, yielding the final sulfonamide and the protonated base.

This method is widely applicable for creating a diverse range of sulfonamides by varying the amine and sulfonyl chloride components. libretexts.orgsigmaaldrich.com

Reactants Reagents Product Byproduct
SulfanilamideBenzenesulfonyl Chloride, Base (e.g., Pyridine)N-(Phenylsulphonyl)sulphanilamidePyridinium hydrochloride
Amine (R-NH₂)Sulfonyl Chloride (R'-SO₂Cl)Sulfonamide (R'-SO₂NHR)HCl

Generation of Sulfonyl Chlorides from Precursors (e.g., Thiols)

The availability of the requisite sulfonyl chloride is crucial for the sulfonylation reaction described above. Sulfonyl chlorides themselves are often synthesized from more readily available starting materials, such as thiols. researchgate.netorganic-chemistry.org A common method involves the oxidative chlorination of a thiol. For instance, benzenesulfonyl chloride can be prepared from thiophenol. This transformation can be achieved using various oxidizing and chlorinating agents. One modern approach involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water, which efficiently converts thiols into their corresponding sulfonyl chlorides. organic-chemistry.org

The process allows for the in situ preparation of the sulfonyl chloride, which can then be directly reacted with an amine in the same reaction vessel to produce the desired sulfonamide, streamlining the synthetic sequence. organic-chemistry.org

Precursor Reagents Intermediate Product
ThiophenolN-chlorosuccinimide (NCS), Tetrabutylammonium chloride, WaterBenzenesulfonyl chloride
S-alkyl isothiouronium saltsN-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI)Alkyl sulfonyl chloride

Reaction with Acetanilide and Chlorosulfonic Acid

A classic and widely documented multi-step synthesis for sulfanilamide, a key precursor for N-(phenylsulphonyl)sulphanilamide, begins with acetanilide. slideshare.netwisc.edulibretexts.orgslideshare.net This pathway involves protecting the highly reactive amino group of aniline via acetylation to form acetanilide. This protection prevents unwanted side reactions during the subsequent electrophilic aromatic substitution. wisc.edu

The synthesis proceeds through the following key steps:

Chlorosulfonation of Acetanilide : Acetanilide is treated with an excess of chlorosulfonic acid. wisc.eduasiapharmaceutics.info The acetamido group is an ortho-, para-director, and due to steric hindrance, the chlorosulfonyl group (-SO₂Cl) is predominantly introduced at the para position, yielding p-acetamidobenzenesulfonyl chloride. wisc.eduasiapharmaceutics.info

Amination : The resulting p-acetamidobenzenesulfonyl chloride is then reacted with aqueous ammonia (B1221849). The ammonia displaces the chloride to form p-acetamidobenzenesulfonamide. libretexts.orgyoutube.com

Hydrolysis (Deprotection) : The final step is the acid-catalyzed hydrolysis of the acetamido group to reveal the primary amine, yielding sulfanilamide. slideshare.netlibretexts.org

The sulfanilamide produced through this route can then be further reacted with benzenesulfonyl chloride, as described in section 2.1.1, to afford the final product, N-(phenylsulphonyl)sulphanilamide.

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed cross-coupling reactions. These methods provide alternative routes for forming the crucial carbon-nitrogen bond in N-aryl sulfonamides, often under milder conditions and with greater functional group tolerance than conventional methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org This reaction can be applied to the synthesis of N-aryl sulfonamides by coupling an aryl halide (or triflate) with a sulfonamide. organic-chemistry.orgmit.edu To synthesize a derivative of N-(phenylsulphonyl)sulphanilamide, this could involve reacting an aryl bromide, such as 4-bromobenzenesulfonamide, with a primary sulfonamide like benzenesulfonamide (B165840).

The catalytic cycle generally involves:

A palladium(0) catalyst, often stabilized by a bulky electron-rich phosphine (B1218219) ligand (e.g., tBuXPhos). organic-chemistry.org

A base, such as sodium tert-butoxide or potassium carbonate. lookchem.com

An aryl halide or triflate and an amine or amide nucleophile.

This methodology is noted for its broad substrate scope and has been successfully used for the N-arylation of related sulfur-containing compounds like sulfoximines and sulfinamides. lookchem.comnih.govnih.gov The development of pre-activated palladium catalysts has also helped to overcome challenges associated with catalyst inhibition by nitrogen-containing substrates. mit.edu

Component Examples Role
Palladium SourcePd₂(dba)₃, Pd(OAc)₂ organic-chemistry.orglookchem.comCatalyst Precursor
LigandtBuXPhos, MeO-CM-phos organic-chemistry.orglookchem.comStabilizes and activates the catalyst
BaseNaOH, K₂CO₃ organic-chemistry.orglookchem.comActivates the sulfonamide nucleophile
Aryl PartnerAryl bromides, chlorides, tosylates organic-chemistry.orglookchem.comAryl group source
Nitrogen PartnerSulfonamides, Sulfinamides organic-chemistry.orgNucleophile

Copper-Catalyzed Amination with Amino Acid Ligands

Copper-catalyzed cross-coupling reactions represent another significant strategy for N-arylation. These reactions, often referred to as Ullmann-type couplings, have been modernized to proceed under milder conditions than their historical counterparts, frequently employing ligands such as amino acids to facilitate the catalytic cycle.

In the context of sulfonamide synthesis, a copper-catalyzed approach could involve the coupling of a sulfonamide with an aryl boronic acid. nih.gov For example, a derivative could be synthesized by reacting 4-(sulfamoyl)phenylboronic acid with benzenesulfonamide in the presence of a suitable copper catalyst and a ligand. While the direct synthesis of N-(phenylsulphonyl)sulphanilamide via this route is less commonly documented than palladium-catalyzed methods, the principles of copper-catalyzed N-arylation are well-established for a wide array of nitrogen nucleophiles and aryl partners.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis has moved towards methodologies that are more efficient, atom-economical, and environmentally benign. The synthesis of sulfonamides, including N-(Phenylsulphonyl)sulphanilamide, has benefited from these advancements, with techniques like one-pot reactions, microwave-assisted synthesis, and electrochemistry gaining prominence.

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly valuable as they reduce reaction time, and costs, and minimize waste from purification steps. Several one-pot methods have been developed for the synthesis of sulfonamides and their derivatives.

A palladium-catalyzed, three-component, one-pot reaction provides a route to N-sulfonyl guanidines, a class of sulfonamide derivatives. organic-chemistry.org This method involves the reaction of azides, isonitriles, and amines, catalyzed by Pd₂(dba)₃ without the need for additional ligands. organic-chemistry.org The reaction proceeds smoothly at room temperature in 1,4-dioxane, tolerating a wide range of functional groups and achieving excellent yields. organic-chemistry.org Another approach involves a copper-catalyzed, three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides to produce N-sulfonyl amidines. nih.gov

Furthermore, N-sulfonylaldimines, which are Schiff base derivatives of sulfonamides, can be synthesized via a straightforward one-pot condensation of sulfonamides and aldehydes. researchgate.net This process can be mediated by neutral aluminum oxide (Al₂O₃), which acts as an efficient and reusable dehydrating agent, avoiding the need for a catalyst. researchgate.net A one-pot transformation of tertiary sulfinamides into unprotected tertiary sulfonimidamides has also been reported, using (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate (B1207046) in methanol. nih.gov This reaction is notable for its mild conditions and broad functional group tolerance. nih.gov

A summary of representative one-pot strategies is presented below.

Derivative Class Reactants Catalyst/Reagent Key Features Reference
N-Sulfonyl GuanidinesAzides, Isonitriles, AminesPd₂(dba)₃Ligand-free, room temperature, high yield. organic-chemistry.org
N-Sulfonyl AmidinesSulfonyl Hydrazines, Terminal Alkynes, Sulfonyl AzidesCopper(I) Iodide (CuI)Utilizes weak nucleophile, extends CuAAC/ring-opening reaction. nih.gov
N-SulfonylaldiminesSulfonamides, AldehydesNeutral Al₂O₃Catalyst-free, reusable dehydrating agent. researchgate.net
SulfonimidamidesTertiary Sulfinamides(Diacetoxyiodo)benzene, Ammonium CarbamateMild conditions, NH transfer, stereospecific. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

The synthesis of sulfonamides directly from sulfonic acids or their sodium salts with amines can be efficiently achieved under microwave irradiation. organic-chemistry.org This method is noted for its high yields, good functional group tolerance, and operational simplicity. organic-chemistry.org Microwave heating has been shown to significantly enhance the rate of sulfonamide formation, making it an attractive alternative to traditional synthetic protocols that often require harsh conditions and long reaction times. researchgate.net

Electrochemical methods offer a green and efficient alternative for constructing sulfonamide frameworks, as they use electricity as a traceless reagent, minimizing the need for chemical oxidants or catalysts. nih.govrsc.org These reactions are typically characterized by mild conditions and high functional group compatibility. nih.gov

One innovative approach is the direct, metal-free electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This method proceeds via a C-H activation mechanism, where the arene is first oxidized at the anode to form a radical cation. nih.gov This intermediate is then attacked by an amidosulfinate, formed from the reaction of the amine and SO₂, which also serves as the supporting electrolyte. nih.gov This convergent, single-step process avoids the need for pre-functionalized starting materials. nih.gov

Another electrochemical strategy involves the oxidative coupling of readily available thiols and amines. nih.govacs.orgchemistryviews.org In this process, the thiol is first anodically oxidized to a disulfide. acs.org Concurrently, the amine is oxidized to a radical cation, which then reacts with the disulfide to ultimately form the sulfonamide. acs.org This transformation can be completed rapidly, in some cases within five minutes, and generates hydrogen as the only byproduct. nih.govchemistryviews.org

The electrochemical generation of sulfinyl radicals from stable and inexpensive sodium salts of sulfinic acids provides another route. rsc.org These electrogenerated radicals react with primary or secondary amines to afford the corresponding sulfonamides in good yields. rsc.org

Electrochemical Method Starting Materials Key Intermediates Electrodes/Electrolyte Key Features Reference
Dehydrogenative C-H Activation(Hetero)arenes, SO₂, AminesArene radical cation, AmidosulfinateBoron-doped diamond (BDD) anodeMetal-free, single-step, avoids pre-functionalization. nih.gov
Oxidative CouplingThiols/Disulfides, AminesDisulfide, Aminium radical cationCarbon anode, Iron cathode / Me₄NBF₄Fast reaction time, H₂ as byproduct, catalyst-free. nih.govacs.orgchemistryviews.org
Sulfinyl Radical GenerationSodium Sulfinates, AminesSulfinyl radicalsGraphite powder macroelectrodeUses stable/inexpensive sulfinic acid salts. rsc.org

Controlled oxidation is a cornerstone of sulfonamide synthesis, particularly in the conversion of sulfur-containing precursors like thiols and sulfides into the requisite sulfonyl group. Sodium hypochlorite (B82951) (NaOCl) and trichloroisocyanuric acid (TCCA) are two effective and widely used oxidants for these transformations.

Sodium Hypochlorite (NaOCl)

Aqueous sodium hypochlorite, commonly known as bleach, is an inexpensive and relatively safe oxidizing agent. It is used for the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which can then be reacted with amines to form sulfonamides. rsc.org This approach avoids the use of hazardous chlorine gas and allows for better control of oxidant stoichiometry, which can prevent over-oxidation and decomposition of the product. rsc.orgucl.ac.uk The use of stable sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals has been shown to selectively oxidize sulfides to sulfoxides in high yields, minimizing the common side reaction of overoxidation to sulfones. organic-chemistry.org In a palladium-catalyzed one-pot process, NaOCl is used to convert aryl ammonium sulfinates, generated from aryl iodides and a sulfur dioxide surrogate, into the final sulfonamide products. organic-chemistry.org

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) is a stable, safe, and highly efficient solid oxidant and chlorinating agent. researchgate.netresearchgate.netacs.org It is effective for the one-pot oxidative chlorination of thioesters, such as thiobenzoates, which are then converted to sulfonamides. rsc.org TCCA can also be used for the oxidative chlorination of sulfinamides to produce sulfonamides. organic-chemistry.org The reagent is versatile; depending on the conditions, it can act as a source of electrophilic (Cl⁺) or radical (Cl•) chlorine. researchgate.net Its use often involves mild reaction conditions and avoids the need for metal catalysts, resulting in high yields and selectivity. researchgate.net The low cost and stability of TCCA make it suitable for large-scale industrial applications. researchgate.net

Synthesis of Specific N-(Phenylsulphonyl)sulphanilamide Derivative Classes

The core structure of N-(Phenylsulphonyl)sulphanilamide can be modified to produce a wide array of derivatives with tailored properties. A significant class of these derivatives is the Schiff bases.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). neliti.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. neliti.com In the context of N-(Phenylsulphonyl)sulphanilamide derivatives, the primary amino group of a precursor like sulphanilamide serves as the nucleophile that attacks the carbonyl carbon of an aldehyde or ketone. neliti.comrasayanjournal.co.in

The general synthesis involves refluxing a mixture of the sulfonamide-containing amine (e.g., sulphanilamide) and a suitable aromatic or heterocyclic aldehyde in a solvent such as ethanol (B145695) or water. neliti.comrasayanjournal.co.in The reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the stable imine, or Schiff base. neliti.com The resulting solid product is typically purified by recrystallization. rasayanjournal.co.inresearchgate.net

Various aldehydes have been used to create a diverse library of Schiff base derivatives. Examples include vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) researchgate.net, imidazole-2-carboxaldehyde, and dehydroacetic acid. rasayanjournal.co.inresearchgate.net The characterization of these derivatives is confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. researchgate.net The IR spectrum characteristically shows the appearance of an absorption band for the azomethine (-CH=N-) group, confirming the formation of the Schiff base. researchgate.netresearchgate.net

Aldehyde/Ketone Reactant Sulfonamide Reactant Reaction Conditions Resulting Schiff Base Class Reference
Various Aromatic AldehydesSulphanilamideRefluxSulphanilamide-based Schiff bases neliti.com
Imidazole-2-carboxaldehydeSulphanilamideReflux in water(E)-4-((1H-imidazol-2-yl)methyleneamino)benzenesulfonamide rasayanjournal.co.inresearchgate.net
Dehydroacetic Acid (DHA)SulphanilamideReflux in ethanol(E)-4-(1-(4-methyl-2,6-dioxocyclohex-3-enyl)ethylideneamino)benzenesulfonamide rasayanjournal.co.in
VanillinSulphanilamideCondensationSchiff base of Sulphanilamide and Vanillin researchgate.net

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings, such as morpholine (B109124), carbazole (B46965), pyrrole (B145914), thiazole (B1198619), and indole (B1671886), onto the N-(Phenylsulphonyl)sulphanilamide scaffold is a key strategy for creating diverse chemical entities. These syntheses often involve the reaction of a reactive sulfonyl chloride group with a nucleophilic nitrogen atom within the heterocycle.

Morpholine The synthesis of sulfonamide-substituted morpholine derivatives is typically achieved through the nucleophilic substitution reaction between a benzenesulfonyl chloride and morpholine. chemsociety.org.ng The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid.

A general procedure involves dissolving morpholine in a mixture of an anhydrous solvent like acetone (B3395972) and a base such as pyridine. The appropriate benzenesulfonyl chloride is then added to the solution. chemsociety.org.ng The reaction mixture is stirred, often with initial warming, to facilitate the reaction, which is typically allowed to proceed for several hours to ensure completion. chemsociety.org.ng

Table 1: Synthesis of Morpholine Derivatives

Reactant 1Reactant 2Solvent/BaseGeneral Outcome
Benzenesulphonyl chloride derivativeMorpholineAnhydrous Acetone / PyridineFormation of N-sulfonylmorpholine derivative
p-Toluene sulphonyl chlorideMorpholineAnhydrous Acetone / PyridineN-(4-Methylbenzene-1-sulphonyl)morpholine

Carbazole Derivatives incorporating the carbazole moiety can be synthesized through multi-step procedures. A common starting point is 9H-carbazole, which can be N-alkylated using a reagent like ethyl bromoacetate (B1195939) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov This step yields an intermediate such as ethyl 2-(9H-carbazol-9-yl) acetate (B1210297). nih.gov

This ester intermediate is then converted into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov The resulting 2-(9H-carbazol-9-yl) acetohydrazide provides a reactive terminal hydrazine group that can be further modified, for instance, by condensation with aldehydes or ketones to form hydrazones or by reaction with isothiocyanates to produce thiosemicarbazides. nih.gov These intermediates can then be linked to a phenylsulfonyl moiety.

Pyrrole The synthesis of pyrrole derivatives bearing sulfonamide groups can be achieved through several routes. One effective method involves the Paal-Knorr pyrrole condensation, where a 1,4-dicarbonyl compound reacts with an amine or a sulfonamide. pharmaguideline.com For instance, 2,5-dimethoxytetrahydrofuran (B146720) can be condensed with various amines and sulfonamides in water with a catalytic amount of iron(III) chloride to yield N-substituted pyrroles. organic-chemistry.org

Another approach starts with N4-chloroacetylsulfanilamides. These compounds serve as precursors for building the pyrrole ring. nih.gov A more direct method involves the diazotization of 4-amino-N-(aryl)benzenesulfonamide derivatives using a mixture of hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5 °C). The resulting diazonium salt is then coupled with an alkyl 2-aryl-4,5-dihydro-5-oxo-1H-pyrrole-3-carboxylate in an ethanol solution with sodium acetate to produce the target azo-linked pyrrole-sulfonamide dye. nih.gov

Thiazole Thiazole derivatives of sulfonamides are commonly synthesized via the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide-containing compound. For N-(Phenylsulphonyl)sulphanilamide derivatives, a typical route involves reacting a suitable thioamide or thiourea (B124793) with a chloroacetyl-functionalized precursor. ekb.eg For example, 2-chloro-N-phenylacetamide can react with thiourea, thiosemicarbazide, or thioacetamide (B46855) in alcoholic potassium hydroxide (B78521) to form various thiazole derivatives. ekb.eg

Alternatively, N-(phenylsulfonyl)thiazole-2-carboxamides can be prepared by first hydrolyzing a thiazole ester to its carboxylic acid, then converting the acid to an acyl chloride using oxalyl chloride, and finally reacting the acyl chloride with a benzenesulfonamide analog in the presence of a base like triethylamine. researchgate.net

Indole The synthesis of indole rings attached to a phenylsulfonyl group can be accomplished using methods like the Fischer indole synthesis. This reaction involves treating a phenylhydrazine (B124118) derivative with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.com For example, reacting p-methylsulfonyl acetophenone (B1666503) with a substituted phenylhydrazine hydrochloride can yield 2-(4-methylsulfonylphenyl) indole derivatives. nih.gov

A subsequent Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl group at the 3-position of the indole ring, creating an indole-3-carbaldehyde. openmedicinalchemistryjournal.comnih.gov This aldehyde is a versatile intermediate for further derivatization, such as forming hydrazones. nih.gov A more direct approach involves the N-sulfonylation of indole with benzenesulfonyl chloride under basic conditions, followed by formylation to produce 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. iucr.org

Hydrazone Derivatives

The formation of hydrazone derivatives is a straightforward and common synthetic transformation. These compounds are typically synthesized by the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative.

In the context of N-(Phenylsulphonyl)sulphanilamide, a precursor containing a carbonyl group is required. For instance, an indole-3-carbaldehyde derivative bearing the phenylsulfonyl moiety can be reacted with various substituted phenylhydrazine hydrochlorides in a suitable solvent. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. nih.gov The structures of these derivatives are often confirmed by the appearance of characteristic signals for the hydrazone proton (H-C=N) and the NH proton in ¹H NMR spectra. nih.gov Research has also identified the formation of regioisomeric mixtures of phenylsulfonyl hydrazides, with one being a kinetic product and the other a thermodynamic product, depending on the reaction conditions. nih.gov

Table 2: General Synthesis of Hydrazone Derivatives

Carbonyl PrecursorHydrazine ReagentReaction TypeKey Structural Feature
Phenylsulfonyl-substituted aldehyde/ketoneSubstituted PhenylhydrazineCondensationFormation of C=N-NH bond
2-(4-methylsulfonylphenyl)-1H-indole-3-carbaldehyde4-substituted phenylhydrazine HClCondensationIndole-hydrazone linkage

Phenylsulfonyl Acetamide (B32628) Derivatives

Phenylsulfonyl acetamide derivatives are characterized by an acetamide group linked to the phenylsulfonyl core. The synthesis of these compounds, such as N-phenyl-acetamide sulfonamides, often begins with a substituted aniline. nih.gov A key intermediate in many of these syntheses is an N-chloroacetylsulfanilamide. nih.gov

The synthesis can be planned as a structural modification of a parent compound. For example, a series of N-phenyl-acetamide sulfonamide derivatives were synthesized by reacting a substituted aniline with chloroacetyl chloride. This introduces the acetamide moiety. The resulting intermediate can then be further functionalized. nih.gov For instance, N4-chloroacetylsulfanilamides are versatile starting materials for synthesizing other heterocyclic systems, like pyrroles, by reacting them with appropriate reagents to build the ring structure. nih.gov

Compound Reference Table

Advanced Structural Characterization and Spectroscopic Analysis of N Phenylsulphonyl Sulphanilamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the various proton environments within a molecule. In the analysis of N-(Phenylsulphonyl)sulphanilamide and its derivatives, distinct signals corresponding to different proton groups are observed.

The aromatic protons in these compounds typically appear in the region between 6.51 and 8.09 ppm. rsc.orgnih.gov For instance, in a study of N-(substituted phenyl)-methanesulphonamides, the aromatic protons showed signals in the region between 6.51 and 7.70 ppm. rsc.org In another analysis of a sulfanilamide-based imine, the aromatic protons were observed at chemical shifts of δ = 7.6549 and δ = 6.8594 ppm, corresponding to protons in different positions on the phenyl ring. nih.gov

The proton of the sulfonamide group (–SO2NH–) is particularly noteworthy. Its chemical shift can vary but is often found downfield. For example, in a series of N-(substituted phenyl)-methanesulphonamides, the –SO2NH– proton appeared as a singlet peak between 8.78 and 10.15 ppm. rsc.org In some cases, intramolecular hydrogen bonding can significantly influence this chemical shift, pushing it to values as high as δ 11.3 ppm. researchgate.net The protons of the amine group (–NH2) in the sulfanilamide (B372717) moiety are also identifiable, often appearing as a broad singlet. rsc.orgwinona.edu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in N-(Phenylsulphonyl)sulphanilamide Derivatives

Proton Type Chemical Shift Range (ppm) Reference
Aromatic Protons 6.51 - 8.09 rsc.orgnih.gov
Sulfonamide (SO₂NH) Proton 8.78 - 11.3 rsc.orgresearchgate.net
Amine (NH₂) Protons ~5.9 rsc.org

Carbon-13 (¹³C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In N-(Phenylsulphonyl)sulphanilamide and related compounds, the aromatic carbons exhibit signals in a characteristic range.

The aromatic carbon signals for various sulfonamide derivatives have been observed in the region between 111.83 and 160.11 ppm. rsc.org The specific chemical shifts of these carbons are influenced by the substituents on the phenyl rings. For example, carbons attached to the electronegative nitrogen atom of the sulfonamide group are shifted downfield. nih.gov The ¹³C NMR spectra provide clear evidence for the number of distinct carbon environments within the molecule. For instance, in phenol, which has a similar aromatic structure, four distinct signals are observed for the six carbon atoms due to molecular symmetry. docbrown.info

The assignment of these signals is often aided by techniques such as Attached Proton Test (APT) and heteronuclear correlation experiments like HMQC and HMBC. conicet.gov.ar These methods help to distinguish between protonated and quaternary carbons and to establish connectivity within the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in N-(Phenylsulphonyl)sulphanilamide Derivatives

Carbon Type Chemical Shift Range (ppm) Reference
Aromatic Carbons 111.83 - 160.11 rsc.org

Signal Assignments and Structural Elucidation

For example, the presence of specific functional groups and their connectivity can be confirmed. The observation of a singlet for the sulfonamide proton and the characteristic multiplets for the aromatic protons, along with their corresponding carbon signals, provides strong evidence for the formation of the desired sulfonamide linkage. rsc.orgresearchgate.net The incremental shifts caused by different substituents on the phenyl rings can also be calculated and compared with experimental data to further validate the assigned structure. researchgate.net

Vibrational Spectroscopy (IR, FT-IR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Stretching and Bending Vibrations (e.g., S-N, C=C, C-N, N-H)

The IR spectra of N-(Phenylsulphonyl)sulphanilamide and its analogues exhibit a number of characteristic absorption bands that confirm the presence of key functional groups.

N-H Vibrations : The N-H stretching vibrations of the sulfonamide and amine groups typically appear in the region of 3144–3459 cm⁻¹. rsc.org For instance, in N-(substituted phenyl)-methanesulphonamides, the N-H stretching vibrations were observed in the range of 3232–3298 cm⁻¹. researchgate.net

SO₂ Vibrations : The sulfonyl group (SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching is typically observed in the range of 1310–1331 cm⁻¹, while the symmetric stretching appears between 1139 cm⁻¹ and 1157 cm⁻¹. rsc.orgresearchgate.net

S-N Stretching : The stretching vibration of the sulfur-nitrogen (S-N) bond is a key indicator of the sulfonamide linkage. This band is generally found in the range of 833–947 cm⁻¹. researchgate.netjst.go.jp In some sulfonamide derivatives, this vibration is observed between 895 and 914 cm⁻¹. rsc.org

Aromatic C=C and C-H Vibrations : The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings are typically seen in the 1489–1594 cm⁻¹ region. rsc.org The aromatic C-H stretching vibrations occur in the 3000–3100 cm⁻¹ range, with bending vibrations appearing at lower frequencies. nih.gov

Table 3: Characteristic IR Vibrational Frequencies (cm⁻¹) for N-(Phenylsulphonyl)sulphanilamide Compounds

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretching 3144 - 3459 rsc.orgresearchgate.net
SO₂ Asymmetric Stretching 1310 - 1331 rsc.orgresearchgate.net
SO₂ Symmetric Stretching 1139 - 1157 rsc.orgresearchgate.net
S-N Stretching 833 - 947 rsc.orgresearchgate.netjst.go.jp
Aromatic C=C Stretching 1489 - 1594 rsc.org

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are crucial techniques for determining the molecular weight and elemental composition of a compound, respectively. For N-(Phenylsulphonyl)sulphanilamide and its derivatives, these methods provide the final confirmation of their identity.

Mass spectra of these compounds will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. rsc.org For example, the mass spectrum of sulfanilamide shows a molecular ion at m/z 172. chemicalbook.com Fragmentation patterns observed in the mass spectrum can also provide additional structural information.

Elemental analysis provides the percentage composition of each element (C, H, N, S, O) in the compound. The experimentally determined percentages should closely match the calculated values based on the chemical formula, thus verifying the empirical and molecular formula of the synthesized compound. For instance, the theoretical elemental composition of sulphanilamide is C= 41.86%, H= 4.62%, N= 16.18%, O= 18.59%, and S= 18.69%. alpharesources.com

Mass Spectral Analysis (e.g., Mass-to-Charge Ratio, Fragmentation Patterns)

Mass spectrometry is a cornerstone technique for the structural elucidation of sulfonamides, including N-(Phenylsulphonyl)sulphanilamide. nih.gov This analytical method provides information on the molecular weight and the fragmentation patterns of ionized molecules, which are instrumental in confirming their identity and structure. nih.govgoogle.com

Under electrospray ionization (ESI) conditions, sulfonamides typically form protonated molecules [M+H]⁺. researchgate.net Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of these precursor ions, revealing characteristic neutral losses and product ions. nih.gov A notable fragmentation pathway for many aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da. nih.gov This process often occurs through an intramolecular rearrangement. nih.gov Another common fragmentation involves the cleavage of the S-N bond. researchgate.net

For instance, in the analysis of various sulfonamides, characteristic fragment ions with theoretical masses of 92.0500 and 156.0119 are frequently observed. researchgate.net The specific fragmentation pattern is influenced by the substituents on the aromatic rings and the nature of the nitrogen substitution. researchgate.netnih.gov For example, electron-withdrawing groups on the aromatic ring can promote the extrusion of SO₂. nih.gov The study of these fragmentation pathways is crucial for the rapid screening and identification of sulfonamide compounds in various matrices. mdpi.com

Table 1: Key Mass Spectrometric Data for Sulfonamide Analysis

ParameterDescriptionSignificance
Precursor Ion (m/z) Mass-to-charge ratio of the protonated molecule [M+H]⁺.Confirms the molecular weight of the compound.
Product Ions (m/z) Mass-to-charge ratios of the fragments generated upon collision-induced dissociation.Provides structural information based on characteristic losses.
Fragmentation Pathways The sequence of bond cleavages and rearrangements that lead to the observed product ions.Elucidates the connectivity of the molecule and the influence of functional groups.
Characteristic Losses Neutral molecules eliminated during fragmentation, such as SO₂ (64 Da).A diagnostic tool for identifying the presence of a sulfonamide moiety.

This table provides a generalized overview of key parameters in the mass spectrometric analysis of sulfonamides.

Microanalysis for Elemental Composition (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a fundamental technique used to determine the empirical formula of a pure organic compound. This method provides the mass percentages of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the proposed molecular formula to assess the purity of the synthesized compound.

For a related compound, sulphanilamide, the theoretical elemental composition is C= 41.86%, H= 4.62%, N= 16.18%, O= 18.59%, and S= 18.69%. alpharesources.com Such data is critical for confirming the identity and purity of synthesized sulfonamides. Discrepancies between the experimental and theoretical values can indicate the presence of impurities or residual solvents.

Table 2: Theoretical Elemental Composition of Sulphanilamide

ElementSymbolTheoretical Percentage (%)
CarbonC41.86
HydrogenH4.62
NitrogenN16.18
OxygenO18.59
SulfurS18.69

Data sourced from Alpha Resources. alpharesources.com

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. sielc.com Sulfonamides, containing aromatic rings and auxochromic groups like the amino and sulfonamido groups, exhibit characteristic absorption bands in the UV region. indexcopernicus.com The position and intensity of these bands can be influenced by the solvent and the pH of the solution. indexcopernicus.compharmahealthsciences.net For sulphanilamide, acidic conditions cause a decrease in absorption, while alkaline conditions lead to a shift to shorter wavelengths. pharmahealthsciences.net A UV-Vis spectrum of sulphanilamide shows a characteristic absorption pattern. researchgate.net The stability of related compounds within a polymer matrix has been confirmed by the presence of their typical local surface plasmon resonance (LSPR) bands in UV-Vis spectral studies.

Photoluminescence spectroscopy provides insights into the emissive properties of a compound after it absorbs light. Some sulfonamide-containing polymers have been shown to exhibit fluorescence. For example, a novel sulfobetaine (B10348) copolymer demonstrated strong blue fluorescence. researchgate.net The study of the photoluminescence properties can be valuable for developing new materials with specific optical characteristics.

Table 3: Spectroscopic Properties of Sulphanilamide

TechniqueParameterObservationReference
UV-Vis Spectroscopy λmaxDependent on pH; shifts to shorter wavelengths in alkaline solution. pharmahealthsciences.net
UV-Vis Spectroscopy Absorption IntensityDecreases in acidic solution. pharmahealthsciences.net
Photoluminescence EmissionSome related polymers show strong blue fluorescence. researchgate.net

This table summarizes key spectroscopic observations for sulphanilamide and related compounds.

Advanced Characterization Techniques for Material Integration (e.g., SEM for hydrogel incorporation)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials. acta-microscopica.org In the context of N-(Phenylsulphonyl)sulphanilamide and related compounds, SEM is particularly useful for examining their incorporation into polymer matrices, such as hydrogels. nih.gov

When sulphanilamide is incorporated into poly(N-isopropylacrylamide) (pNIPAM) hydrogels, SEM micrographs reveal a porous structure. nih.gov The appearance of the hydrogel surface changes significantly after the incorporation of the drug, with irregularly distributed crystals of sulphanilamide observed in the pores and on the surface of the gel. nih.gov The pore size and interconnectivity of the hydrogel network can be influenced by the concentration of other components in the hydrogel formulation, which in turn can affect the release kinetics of the incorporated drug. researchgate.net The initial freezing process of hydrogels for SEM analysis is done rapidly to create an amorphous structure, which helps in revealing the interior structure with minimal changes. researchgate.net However, it is important to be aware that the preparation of hydrogel samples for SEM, which typically involves drying or freezing, can potentially introduce artifacts. mdpi.com

Computational and Theoretical Chemistry Studies of N Phenylsulphonyl Sulphanilamide

Quantum Chemical Calculations (e.g., DFT, B3LYP functional)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying small drug-like molecules. nih.govnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular and widely used method in these studies, often paired with basis sets like 6-31G or 6-311G to describe the electronic structure of the molecules. nih.govnih.govresearchgate.net These calculations can elucidate optimized molecular geometry, electronic properties, and vibrational frequencies, which are fundamental to a molecule's chemical reactivity and interactions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net For sulfonamides, DFT calculations, typically at the B3LYP level, are used to determine bond lengths, bond angles, and dihedral angles of the most stable conformer. nih.govresearchgate.net

In studies of related sulfonamides, geometry optimizations have been performed to understand the spatial arrangement of the phenyl and sulfonyl groups. For instance, in a study on a new sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute structural parameters, which were found to be in good agreement with experimental X-ray diffraction data. nih.gov Similarly, for other sulfonamide derivatives, calculations have shown that the orientation of the -SO2NH2 group relative to the benzene (B151609) ring is nearly perpendicular. researchgate.net This conformational analysis is critical as the 3D structure of the molecule dictates how it can interact with biological targets.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Analog (Data based on a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide) nih.gov

ParameterBond/AngleDFT/6-31G** ValueHF/6-31G** Value
Dihedral Angle C4–N14–S17–O18179.1°161.5°
Dihedral Angle C4–N14–S17–O1946.9°36.1°

Note: This table illustrates the type of data obtained from geometry optimization and highlights differences between computational methods. The specific values are for an analogous molecule, not N-(Phenylsulphonyl)sulphanilamide.

Electronic Properties Determination (e.g., HOMO-LUMO Gap, Dipole Moment, Polarizability, Mulliken Charges)

Quantum chemical calculations are extensively used to determine the electronic properties of molecules, which govern their reactivity and intermolecular interactions.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a small gap suggests the molecule is more chemically reactive and prone to charge transfer. nih.govirjweb.commdpi.com For various sulfonamide derivatives, this gap has been calculated to understand their potential bioactivity. nih.govscirp.org For example, in a study of a pyrazolo[3,4-d]pyrimidine sulfonamide derivative, a small HOMO-LUMO energy gap was calculated, indicating high chemical reactivity. nih.gov

Mulliken Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. This information helps to identify the electrophilic and nucleophilic sites, providing insight into how the molecule will interact with other molecules, including biological targets. scirp.org For instance, in quinoline (B57606), calculations showed that hydrogen atoms exhibit a positive charge, making them acceptor atoms, while certain carbon atoms have a negative charge, making them donor atoms. scirp.org

Table 2: Calculated Electronic Properties for Representative Sulfonamide Analogs

Compound/AnalogMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Thiazole-Sulfonamide Analog 1DFT-8.36-0.467.91 mdpi.com
Thiazole-Sulfonamide Analog 2DFT-8.37-0.457.92 mdpi.com
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.83 scirp.org
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineDFT/B3LYP/6-311++G(d,p)-6.2967-1.80964.4871 irjweb.com

Note: This table presents data for various heterocyclic and sulfonamide-containing compounds to illustrate the range of electronic properties calculated using DFT methods.

Vibrational Frequency Computations and Spectral Simulations

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov

For sulfonamides, DFT calculations are used to compute the theoretical vibrational spectrum. nih.govnih.gov For example, in the analysis of {(4-nitrophenyl)sulfonyl}tryptophan, the calculated N-H stretching vibration from the sulfonamide moiety was predicted at 3496 cm⁻¹, while the experimental IR spectrum showed a band at 3291 cm⁻¹. nih.gov Such comparisons between calculated and experimental spectra help confirm the molecular structure and the accuracy of the computational model. nih.gov

Prediction of Spectroscopic Profiles

Beyond vibrational spectra, computational methods can predict other spectroscopic profiles, including Nuclear Magnetic Resonance (NMR) and UV-Visible spectra.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) approach is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. In a study of a sulfonamide-Schiff base derivative, theoretical ¹H and ¹³C NMR signals were computed and compared with experimental data, showing fair consistency and confirming the formation of the compound.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax). These predictions help to understand the electronic transitions (e.g., n→π* and π→π*) occurring within the molecule.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a drug molecule) when it binds to a receptor, typically a protein or enzyme. longdom.org This method is fundamental in structure-based drug design, helping to elucidate the binding mode and estimate the binding affinity between the ligand and its target.

Identification of Target Enzymes/Proteins and Binding Affinity Prediction

For sulfonamide-based compounds, a primary target is often carbonic anhydrase. nih.govnih.gov However, docking studies have explored their interactions with a wide range of other proteins as well, including those involved in cancer and bacterial infections. nih.govlongdom.org

The process involves placing the ligand into the binding site of the protein and calculating a "docking score" or binding energy, which estimates the strength of the interaction. Lower binding energies (more negative values) typically indicate a more favorable and stable interaction. longdom.orgnih.gov For example, in a study of novel benzenesulfonamide (B165840) derivatives as potential anti-breast cancer agents, docking against the protein 4PYP revealed binding affinities ranging from -10.26 to -10.48 kcal/mol for the most promising compounds. longdom.org Another study on sulfonamides targeting the protein 1AZM showed binding affinities between -6.8 and -8.2 kcal/mol. nih.gov These studies also identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Representative Molecular Docking Results for Sulfonamide Analogs

Compound/AnalogTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesSource
Benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c)Human Breast Cancer Receptor (4FA2)-10.26Not specified longdom.org
Benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e)Human Breast Cancer Receptor (4FA2)-10.48Not specified longdom.org
{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)E. coli DNA gyrase (5MMN)-6.37Not specified nih.gov
{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)COVID-19 main protease (6LU7)-6.35Not specified nih.gov
Sulfonamide Derivative (5d)Carbonic Anhydrase II (CA-II)-8.9Not specified nih.gov
Sulfonamide Derivative (5d)Dickkopf-1 protein (Dkk1)-9.7Not specified nih.gov

Note: This table showcases the application of molecular docking to predict the binding affinities of various sulfonamide analogs against different biological targets.

Analysis of Intermolecular Contacts and Hydrogen Bonding Networks at Binding Sites

The biological activity of a compound is fundamentally governed by its interactions with a specific protein target. Analyzing these interactions, particularly hydrogen bonds and other non-covalent contacts, is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Detailed crystallographic and computational studies on related benzenesulfonamide derivatives reveal common interaction patterns that are highly relevant for N-(Phenylsulphonyl)sulphanilamide. The sulfonamide group (-SO₂NH-) is a key player in forming robust hydrogen bonds. The nitrogen atom typically acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. mdpi.comnih.gov For instance, in the crystal structure of N-(benzenesulfonyl)-L-asparagine, one of the sulfonyl oxygen atoms forms a hydrogen bond with an amide nitrogen of an adjacent molecule, highlighting the group's interactive capability. nih.gov

In a typical binding site scenario, the following interactions for N-(Phenylsulphonyl)sulphanilamide could be anticipated:

Hydrogen Bonding: The N-H group of the sulfonamide linker can donate a hydrogen bond to a backbone carbonyl or a suitable amino acid side chain (e.g., Asp, Glu, Ser). The sulfonyl oxygens can accept hydrogen bonds from residues like Arg, Lys, or Ser. nih.gov The primary amine (-NH₂) of the sulphanilamide moiety is also a potent hydrogen bond donor.

π-π Stacking: The two phenyl rings in the structure can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the protein's binding pocket.

Hydrophobic Interactions: The phenyl rings also provide hydrophobic surfaces that can interact favorably with nonpolar pockets within the target protein.

Computational docking simulations are used to predict the most likely binding pose of a ligand in a protein's active site. For related sulfonamides targeting enzymes like carbonic anhydrase, docking studies have successfully identified key interactions, such as the coordination of the sulfonamide group with a zinc ion in the active site and hydrogen bonding with residues like Threonine (Thr) 199, which is known to be essential for inhibition. mdpi.com A similar approach for N-(Phenylsulphonyl)sulphanilamide would involve docking it into the active site of a putative target to generate a detailed, 3D model of its intermolecular contacts.

Table 1: Potential Intermolecular Interactions for N-(Phenylsulphonyl)sulphanilamide at a Target Binding Site

Interaction TypeMolecular Group (from N-(Phenylsulphonyl)sulphanilamide)Potential Protein Residue Partners
Hydrogen Bond DonorSulfonamide N-H, Amine N-HAsp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond AcceptorSulfonyl O, Amine NArg, Lys, Ser, Thr, Trp, Gln, Asn
π-π StackingPhenyl RingsPhe, Tyr, Trp, His
Hydrophobic ContactPhenyl RingsVal, Leu, Ile, Ala, Met

In Silico Screening and Virtual Drug Design Strategies

In silico screening and virtual drug design are essential strategies for identifying new drug candidates from large compound libraries or for optimizing a known lead compound. nih.gov Given its core structure, N-(Phenylsulphonyl)sulphanilamide could serve as a starting point or a fragment in such campaigns.

Virtual screening can be performed using two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to screen thousands or even millions of compounds to see how well they fit into the binding site. mdpi.com Derivatives of N-(Phenylsulphonyl)sulphanilamide could be computationally designed and then docked into a target like carbonic anhydrase, dihydropteroate (B1496061) synthase, or a cyclooxygenase enzyme to predict their binding affinity. nih.govnih.gov The binding energies (often expressed in kcal/mol) and the specific interactions observed in the resulting poses are used to rank the compounds and select the most promising ones for synthesis and biological testing. nih.govunar.ac.id

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this method relies on the knowledge of other molecules that are known to be active. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be built. researchgate.net For example, a pharmacophore for a sulfonamide inhibitor might include a hydrogen bond donor, two hydrogen bond acceptors, and two aromatic rings. This model can then be used to search databases for other molecules, including derivatives of N-(Phenylsulphonyl)sulphanilamide, that match these features.

Following virtual screening, hit compounds can be optimized. This involves making small, targeted chemical modifications to the structure of N-(Phenylsulphonyl)sulphanilamide to improve its binding affinity, selectivity, or pharmacokinetic properties. For example, adding substituents to the phenyl rings could enhance interactions with the target protein or improve properties like solubility. This iterative cycle of design, prediction, and (eventually) synthesis is a cornerstone of modern drug discovery. nih.govnih.gov

Molecular Dynamics Simulations (Potential for studying interactions in dynamic systems)

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view. Proteins and ligands are not rigid; they are flexible and constantly in motion. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For the N-(Phenylsulphonyl)sulphanilamide-protein complex, an MD simulation could provide critical insights:

Binding Stability: MD can assess the stability of the docked pose. If the compound remains stably bound in the active site throughout the simulation (typically lasting for nanoseconds to microseconds), it lends confidence to the predicted binding mode.

Conformational Changes: Simulations can reveal how the protein or the ligand changes conformation upon binding. This can uncover induced-fit mechanisms that are not apparent from static docking.

Role of Water: MD explicitly includes water molecules, allowing for the analysis of their crucial role in mediating protein-ligand interactions through water-bridged hydrogen bonds.

Binding Free Energy Calculation: Advanced MD-based methods, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can provide more accurate estimates of binding free energy, which is a better correlate with biological activity than simple docking scores. mdpi.com

Although specific MD simulation studies on N-(Phenylsulphonyl)sulphanilamide are not readily found, the methodology has been widely applied to other sulfonamide-inhibitor complexes. mdpi.comnih.gov Such studies are essential for confirming the stability of key hydrogen bonds and other interactions predicted by docking, providing a more realistic and comprehensive understanding of the compound's behavior at its biological target.

In Silico Pharmacological Predictions for Research Design (e.g., ADMET properties for compound selection in studies)

A compound's success as a drug depends not only on its efficacy at the target but also on its pharmacological profile, commonly abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). audreyli.com Predicting these properties in silico is a critical step in early-stage drug discovery, as it helps to identify and filter out compounds with poor pharmacokinetic or toxicological profiles, saving significant time and resources. nih.govresearchgate.net

Numerous computational models and webservers (such as SwissADME and pkCSM) are available to predict the ADMET properties of a molecule like N-(Phenylsulphonyl)sulphanilamide based on its structure. mdpi.comnih.govnih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.

Table 2: Representative In Silico ADMET Predictions for a Drug Candidate

Property CategoryPredicted ParameterDesired Range/Outcome for Drug CandidateRelevance for Research Design
Absorption Human Intestinal AbsorptionHigh (>80%)Predicts potential for oral bioavailability.
Caco-2 PermeabilityHighIndicates ability to cross the intestinal wall.
Lipinski's Rule of Five0 violationsA filter for general drug-likeness and oral absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationYes/No (target dependent)Crucial for CNS drugs or for avoiding CNS side effects. audreyli.com
Plasma Protein BindingModerate (not too high)Affects the free concentration of the drug available to act.
Metabolism Cytochrome P450 (CYP) InhibitionNo inhibition of major isoformsPredicts potential for drug-drug interactions.
Excretion Total ClearanceModerateInfluences dosing frequency and half-life.
Toxicity AMES MutagenicityNon-mutagenicA critical early screen for potential carcinogenicity.
hERG InhibitionNon-inhibitorPredicts risk of cardiac toxicity.

For N-(Phenylsulphonyl)sulphanilamide, these in silico tools would be used to generate a profile like the one above. The results would guide the research design; for example, if the compound is predicted to have low solubility or high metabolism, chemists could design derivatives to address these liabilities before committing to expensive in vitro and in vivo testing. nih.gov

Molecular Mechanism of Action and Enzymatic Inhibition by N Phenylsulphonyl Sulphanilamide

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Pathway

The antibacterial effect of sulphonamides is a classic example of competitive antagonism, targeting a metabolic pathway essential for microbial proliferation but absent in humans. This selective toxicity is rooted in the structural similarity of sulphonamides to para-aminobenzoic acid (PABA), a vital precursor in the microbial synthesis of folic acid.

Sulphonamides, including N-(Phenylsulphonyl)sulphanilamide, function as structural analogues of para-aminobenzoic acid (PABA). Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to catalyze the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.gov This reaction is a critical step in the de novo synthesis of folate. nih.gov Due to their structural resemblance to PABA, sulphonamides can bind to the active site of the DHPS enzyme. nih.gov This binding competitively inhibits the enzyme from utilizing its natural substrate, PABA, thereby blocking the pathway. nih.gov

By successfully competing with PABA and inhibiting the DHPS enzyme, sulphonamides effectively halt the production of 7,8-dihydropteroate. nih.gov This disruption creates a bottleneck in the folic acid (vitamin B9) biosynthesis pathway. nih.govresearchgate.net Folic acid is not synthesized by humans, who obtain it from their diet, but it is an essential molecule for microorganisms. nih.govresearchgate.net The downstream products of this pathway, such as tetrahydrofolate, are crucial cofactors for the synthesis of nucleic acids (purines and thymidine) and certain amino acids like methionine. nih.govresearchgate.net Without these essential building blocks, the microorganism cannot produce DNA, RNA, or proteins, which are necessary for growth and cell division. researchgate.netmdpi.com

The interruption of the folic acid synthesis pathway ultimately leads to the cessation of bacterial growth and reproduction. nih.gov Because sulphonamides prevent the proliferation of bacteria rather than directly killing existing cells, their effect is described as bacteriostatic. nih.gov The depletion of essential metabolites like purines, pyrimidines, and amino acids effectively starves the bacterial cells of the components required for replication, thereby controlling the infection. nih.gov

Carbonic Anhydrase (CA) Isozyme Inhibition

In addition to their antibacterial properties, sulphonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in various physiological processes. There are several human (h) CA isoforms, and the inhibitory profile of sulphonamides can vary significantly among them.

The inhibitory activity of various sulphonamides against these isoforms often falls within the nanomolar range. For instance, some sulphonamide derivatives show high affinity for the physiologically dominant hCA II isoform, with Kᵢ values as low as 0.09 to 56 nM. nih.gov Inhibition of the tumor-associated hCA IX and hCA XII can also be potent, with reported Kᵢ values ranging from 9.7 to 7766 nM for hCA IX and 9.43 to 509 nM for hCA XII across different series of sulphonamides. nih.govnih.gov The selectivity for these isoforms is a key aspect of modern drug design, aiming to target tumor-related enzymes while sparing the ubiquitous cytosolic ones. nih.govnih.gov

Table 1: Illustrative Inhibition Data (Kᵢ in nM) of Various Sulphonamide Derivatives against Human Carbonic Anhydrase Isoforms

This table presents data for various sulphonamide compounds to illustrate typical inhibition profiles and is not specific to N-(Phenylsulphonyl)sulphanilamide.

Compound TypehCA I (Kᵢ nM)hCA II (Kᵢ nM)hCA IX (Kᵢ nM)hCA XII (Kᵢ nM)Reference
Ureidobenzenesulfonamides>100009.0-56.027.8-20999.43-509 nih.gov
Hydrazonobenzenesulfonamides11.2–>1000001.75–>10000010.5–>1000008.05–>100000 nih.gov
Sulphonamides with Imide Moieties49–>100002.4–45159.7–776614–316 nih.gov
Acetazolamide (Standard)25012255.7 nih.govnih.gov

The inhibitory mechanism of sulphonamides against carbonic anhydrases is well-characterized. The primary sulphonamide group (-SO₂NH₂) is crucial for this activity. It binds directly to the catalytically essential Zn²⁺ ion located at the bottom of the enzyme's active site. The sulphonamide binds in its deprotonated, anionic form (-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle.

This coordination to the zinc ion is the primary anchoring point for the inhibitor. The binding is further stabilized by a network of hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. A key interaction involves a hydrogen bond between one of the sulphonamide's oxygen atoms and the side-chain hydroxyl group of the conserved residue Threonine 199 (Thr199). The remainder of the sulphonamide molecule can form additional interactions with both hydrophobic and hydrophilic pockets of the active site, which influences the compound's potency and isoform selectivity.

Selectivity Studies Among Isoforms

The selectivity of N-(phenylsulphonyl)sulphanilamide and its derivatives as inhibitors of carbonic anhydrase (CA) isoforms is a critical area of research, particularly in the quest to design drugs with high efficacy and minimal side effects. The human CA family has 15 known isoforms, and their high degree of structural similarity presents a significant challenge for developing isoform-specific inhibitors. mdpi.comsynthical.com Research efforts have focused on achieving selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitously expressed cytosolic isoforms hCA I and II. synthical.comnih.gov

Studies on various series of sulphonamide derivatives have demonstrated that it is possible to achieve significant selectivity. For instance, a series of phenylethynylbenzenesulfonamide regioisomers were found to strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. nih.gov Similarly, certain ureidobenzenesulfonamides have shown high selectivity against hCA IX and hCA XII. mdpi.com In one study, compound 3 (4-[3-(2-benzylphenyl)ureido]benzenesulfonamide) displayed an exceptionally low Kᵢ value of 1.0 nM for hCA XII and was also an excellent inhibitor of hCA IX with a Kᵢ of 8.2 nM. mdpi.com

The substitution pattern on the benzenesulphonamide core is a key determinant of isoform selectivity. nih.govnih.gov For example, in a study of sulphonylated 1,2,3-triazole incorporated benzenesulphonamides, the 4-substituted derivatives were potent inhibitors of hCA II, whereas the 3-substituted analogs were less effective against this isoform. nih.gov However, both series of compounds showed good inhibitory profiles against the tumor-associated isoform hCA IX. nih.gov

The following table summarizes the inhibitory activity and selectivity of a representative N-phenylsulfonamide derivative against various human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 2 (a N-phenylsulfonamide derivative)>1000033.5 ± 0.38--
Compound 8 (a N-phenylsulfonamide derivative)45.7 ± 0.46>10000--

Data sourced from a study on N-phenylsulfonamide derivatives, where specific compounds showed varied and selective inhibition profiles against CA isoenzymes. nih.gov

Inhibition of Other Enzyme Systems (e.g., α-Glucosidase, Peroxidase)

While N-(phenylsulphonyl)sulphanilamide and its related structures are primarily investigated as carbonic anhydrase inhibitors, the broader class of sulfonamides has been explored for its inhibitory effects on other enzyme systems.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. youtube.comnih.gov Several studies have demonstrated that sulfonamide derivatives can act as α-glucosidase inhibitors. mdpi.com For example, a series of 1,2-benzothiazine-N-arylacetamides, which are cyclic sulfonamides, were synthesized and evaluated for their in vitro inhibitory potential against α-glucosidase. mdpi.com Compounds with chloro, bromo, and methyl substituents showed good inhibition, with some having IC₅₀ values lower than the standard drug, acarbose. mdpi.com Kinetic studies of one potent compound revealed a non-competitive mode of inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Another study on new β-amino ketones containing a sulfadiazine (B1682646) moiety also showed α-glucosidase inhibitory activity. researchgate.net

Peroxidase Inhibition: Information regarding the direct inhibition of peroxidase by N-(phenylsulphonyl)sulphanilamide is limited in the reviewed literature. However, studies have shown that certain non-steroidal anti-inflammatory drugs (NSAIDs), some of which contain sulfonamide-like structures, can inhibit peroxidase activity. nih.gov This suggests a potential for sulfonamide-based compounds to interact with this enzyme system, though specific research on N-(phenylsulphonyl)sulphanilamide is not prominent.

Other Enzyme Systems: Investigations into N-phenylsulfonamide derivatives have also revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of Alzheimer's disease. nih.gov One compound from this class showed a very active inhibition profile against both AChE and BChE. nih.gov

Structure-Activity Relationships (SAR) Governing Enzymatic Inhibition

The structure-activity relationship (SAR) for N-(phenylsulphonyl)sulphanilamide and its analogs is crucial for understanding their inhibitory mechanism and for the rational design of more potent and selective inhibitors. The core structure, consisting of two aromatic rings linked by a sulfonamide bridge, provides a versatile scaffold for modification. openaccesspub.org

Influence of Substituents on Inhibitory Potency

The nature and position of substituents on the aromatic rings of N-(phenylsulphonyl)sulphanilamide derivatives significantly impact their inhibitory potency. nih.govresearchgate.net The primary sulfonamide group (SO₂NH₂) is a critical feature for anchoring to the zinc ion within the active site of carbonic anhydrases.

In the context of CA inhibition, modifications to the "tail" of the molecule—the part extending away from the zinc-binding sulfonamide group—are key for modulating potency and selectivity. nih.gov For phenylethynylbenzenesulfonamide regioisomers, the position of the sulfamoyl group relative to the alkyne linker and the substituents on the second aromatic ring were the main factors influencing CA inhibition. nih.gov Specifically, para-substituted derivatives were effective against CA IX and XII, while meta-substituted ones were better for CA I, IX, and XII. nih.gov

The introduction of different functional groups can lead to varied biological activities. For instance, the presence of a sulfonylurea moiety instead of a simple sulfonamide group is a characteristic of anti-hyperglycemic agents. openaccesspub.org In a series of indolylarylsulfones, the addition of aryl/aliphatic sulfonamide groups was found to improve antiviral activity and reduce cytotoxicity. nih.gov The presence of the sulfonamide moiety can also adjust acidity, enhance solubility, and improve oral bioavailability. nih.gov

The following table presents the IC₅₀ values for a series of sulfonamides derived from carvacrol (B1668589), illustrating the impact of different substituents on acetylcholinesterase (AChE) inhibitory activity.

CompoundSubstituentAChE IC₅₀ (µM)
1Morpholine (B109124)5.64 ± 0.33
2Piperidine7.34 ± 0.31
3Hydrazine (B178648)9.24 ± 0.12
4N,N-Dimethylethylenediamine6.99 ± 0.28
5N,N-Diethylethylenediamine8.74 ± 0.02
Galantamine (Standard)-17.10 ± 0.23

Data sourced from a study on sulfonamides derived from carvacrol, demonstrating that all synthesized compounds were more active than the standard drug galantamine. nih.gov

Conformational Aspects Related to Enzyme Binding

The three-dimensional conformation of N-(phenylsulphonyl)sulphanilamide and its derivatives is a critical factor in their binding to enzyme active sites. Molecular modeling and X-ray crystallography studies of related sulfonamides have provided insights into these conformational aspects.

In the active site of carbonic anhydrase, the sulfonamide group coordinates directly with the catalytic zinc ion. The orientation of the rest of the molecule within the active site cleft is determined by van der Waals and hydrogen bonding interactions with amino acid residues. synthical.com The flexibility of the linker between the aromatic rings and the nature of the terminal substituents allow the molecule to adopt a conformation that maximizes these favorable interactions.

For α-glucosidase inhibitors, docking studies have shown that the triazole ring in some hybrid molecules plays an important role in binding interactions within the active site. nih.gov In a study of sulfonamides derived from carvacrol as AChE inhibitors, molecular modeling revealed that the inhibitors maintained similar binding patterns, including hydrogen bonds between the ligands' hydroxyl groups and the side chain of Asp74, and π-π interactions with Tyr341 and Trp286. nih.gov The ability of the molecule to adopt a favorable conformation to engage in these multiple interactions is key to its inhibitory activity.

Derivative Research and Advanced Structure Activity Relationship Sar Studies

Design Principles for Novel Sulfonamide Derivatives

The design of new sulfonamide-based therapeutic agents is a methodical process that often begins with known active compounds. nih.gov A primary strategy in drug discovery is ligand-based design, which utilizes the structural and functional characteristics of existing drugs to develop novel derivatives with improved therapeutic attributes. nih.gov This approach aims to maximize biological activity while circumventing pathogen resistance mechanisms. nih.gov Structure-based drug design, incorporating molecular docking and dynamics simulations, also serves as a powerful tool to predict how newly designed molecules will interact with their biological targets. nih.gov

The core structure, or scaffold, of a drug molecule is a frequent target for modification to enhance its efficacy and properties. A common and cost-effective strategy involves the structural optimization of established sulfonamide scaffolds. nih.gov This can be achieved through several derivatization techniques.

One prominent strategy is molecular hybridization , which involves combining the sulfonamide scaffold with other distinct bioactive moieties. tandfonline.commdpi.com This can lead to hybrid molecules that may overcome the limitations of individual drugs, create novel mechanisms of action, or broaden the therapeutic applications. mdpi.com For instance, incorporating flexible linkers, such as alkyl diamine chains, can allow the molecule to adapt more effectively within the binding pocket of a target enzyme. nih.gov

Another approach involves modifying the core to create what are known as "privileged structures," which are molecular frameworks capable of binding to multiple biological targets, thereby increasing the potential for discovering new activities.

The introduction of varied chemical groups onto the sulfonamide scaffold is a key tactic for modulating biological activity. Combining sulfonamide and N-heterocyclic pharmacophore groups in a single molecule is a particularly effective approach for creating broad-spectrum agents. nih.gov

Heterocyclic Moieties: The incorporation of heterocyclic rings is a well-established strategy to enhance the potency of sulfonamides. slideshare.netyoutube.com Five-membered heterocyclic rings, such as thiophene, thiazole (B1198619), and 1,3,4-thiadiazole, have been shown to be particularly effective as they can increase the lipophilicity of the molecule, allowing for better membrane permeation. nih.gov The addition of various heterocyclic systems, including imidazoles and pyrazines, has been explored to create derivatives with diverse biological activities, from antibacterial to antiviral. nih.govmdpi.comnih.gov

Phenylsulfonyl Group: The phenylsulfonyl moiety itself is a significant structural feature. In the novel antibacterial compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), this group, in combination with a pyrazine (B50134) ring, creates a new chemotype effective against resistant pathogens. nih.gov The sulfonamide motif offers multiple hydrogen bond donors and acceptors, enabling additional interactions with residues in the binding pocket of target proteins, which can improve antiviral activity and reduce cytotoxicity. nih.gov

SAR Based on Substituent Effects and Positional Isomerism

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological function. For classical sulfonamides, the sulfanilamide (B372717) skeleton is considered the minimum structural requirement for antibacterial activity. youtube.com

Key traditional SAR findings for sulfonamides include:

A free aromatic amino group at the para-position (N4) is generally essential for activity. slideshare.netyoutube.com

The sulfur atom must be directly linked to the benzene (B151609) ring. slideshare.netyoutube.com

Replacement of the benzene ring or adding further substituents to it typically decreases or abolishes activity. slideshare.netyoutube.com

However, recent research has shown that derivatives not conforming to these classical rules can still be effective, particularly against resistant strains like MRSA. tandfonline.comtandfonline.com For instance, N1-disubstituted derivatives, which are typically inactive, can show potency depending on the nature of the substituents. slideshare.net The introduction of heterocyclic substituents at the N1 position is a known strategy for producing highly potent compounds. youtube.com

Positional Isomerism: The relative position of substituents on the aromatic rings significantly impacts molecular structure and, consequently, activity. A study comparing isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide revealed that changing the nitro group's position from ortho or meta to para alters the steric environment. mdpi.com In the ortho-isomer, the nitro group is twisted away from the benzene ring due to steric interference from the sulfonamide group, which influences intermolecular interactions in the crystal structure. mdpi.com The amino and sulfonyl groups on the benzene ring must typically be in the 1,4-position for optimal activity. youtube.com

The electronic properties and three-dimensional size and shape (steric profile) of substituents play a crucial role in determining the activity of sulfonamide derivatives.

Electronic Influences: The antibacterial activity of sulfonamides can be enhanced by substituting the N1-amino group with substituents that create an electron-rich character in the SO2 group. youtube.com Furthermore, the addition of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of the parent sulfonamide. nih.gov The active form of a sulfonamide is ionized, and maximum activity is often observed for compounds with a pKa value between 6.6 and 7.4, as this influences their ability to enter bacterial cells. youtube.comyoutube.com

Investigation of Diverse Biological Activities at the Molecular Level (Focus on Research Models, not clinical application)

The primary mechanism of action for traditional sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.govnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the bacterial metabolic pathway for producing DNA and RNA precursors. nih.govnih.gov However, novel derivatives may exhibit different or additional mechanisms of action. tandfonline.com

Newly synthesized sulfonamide derivatives are routinely tested against a panel of bacterial strains in research settings to determine their spectrum of activity. These tests provide crucial data on their potential as antimicrobial agents.

Gram-positive Bacteria: Many novel sulfonamides show significant activity against Gram-positive pathogens. mdpi.com Research has particularly focused on methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. tandfonline.comtandfonline.com The compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against S. aureus and 8 μg/mL against Enterococcus faecium. nih.gov Other novel derivatives have shown moderate activity against strains like Bacillus linens and Bacillus subtilis. nih.gov

Gram-negative Bacteria: While sulfonamides are traditionally active against some Gram-negative bacteria, achieving broad-spectrum efficacy remains a research goal. mdpi.com PSPC showed MICs of 32 μg/mL against Acinetobacter baumannii and 64 μg/mL against Klebsiella pneumoniae. nih.gov Its activity against Gram-negative strains was significantly enhanced when used in combination with an efflux pump inhibitor, suggesting that bacterial efflux pumps contribute to resistance against this compound. nih.gov Another study reported a novel derivative with high activity (MIC 50 µg/ml) against Escherichia coli, a bacterium known to rapidly develop resistance. nih.gov

The coordination of sulfonamides to metal ions, such as Ruthenium(III), has also been shown to stimulate or enhance antibacterial activity against strains like E. coli and E. faecalis in research models. mdpi.com

Table of Research Findings on Antimicrobial Activity

Compound/DerivativeBacterial StrainGram TypeReported MIC (μg/mL)Source
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Staphylococcus aureusGram-positive4 nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Enterococcus faeciumGram-positive8 nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Acinetobacter baumanniiGram-negative32 nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Klebsiella pneumoniaeGram-negative64 nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Pseudomonas aeruginosaGram-negative>64 nih.gov
Novel Derivative 1CEscherichia coliGram-negative50 nih.gov
Novel Derivative 1ABacillus linensGram-positive100 nih.gov
Novel Derivative 1BEscherichia coliGram-negative200 nih.gov
Novel Derivative 1BBacillus subtilisGram-positive200 nih.gov

Anti-biofilm Activities

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Derivatives of N-(Phenylsulphonyl)sulphanilamide have demonstrated promising anti-biofilm properties against a range of pathogenic microbes.

Studies have shown that certain sulfonamide derivatives can effectively inhibit biofilm formation by both Gram-positive and Gram-negative bacteria. For instance, some novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their anti-biofilm potential against pathogens implicated in urinary tract infections. nih.gov One particular derivative, compound 3l , exhibited potent inhibition of biofilm formation in E. coli and P. aeruginosa. nih.gov The mechanism of action is thought to involve the disruption of the bacterial cell membrane, as evidenced by protein leakage assays. nih.gov

Furthermore, research into phenylglyoxamide-based peptidomimetics incorporating an N-alkylsulfonyl group has revealed significant anti-biofilm activity. nih.gov Specifically, a quaternary ammonium (B1175870) iodide salt derivative, 17c , was found to inhibit the formation of Staphylococcus aureus biofilms by 70% at a concentration of 16 μM and disrupt pre-formed biofilms. nih.gov The proposed mechanism for these peptidomimetics involves the disruption and depolarization of the cytoplasmic membrane. nih.gov

In the context of fungal biofilms, novel sulfonyl hydrazone derivatives have shown efficacy against Candida species. These compounds were found to suppress the adherence and hyphal formation of C. albicans, which are critical steps in biofilm development. researchgate.net Metal complexes of sulfonamides have also been investigated and were shown to reduce the adhesion and biofilm formation of rapidly growing mycobacteria, potentially by inhibiting the synthesis of cyclic di-GMP (c-di-GMP), a key signaling molecule in biofilm formation. nih.gov The disruption of the extracellular matrix, which is crucial for biofilm stability, has also been identified as a mechanism of action for some anti-biofilm agents. nih.gov

Anticancer Research in Cell Line Models (e.g., MCF-7, A549, Du-145, HeLa)

The quest for more effective and selective anticancer agents has led to the investigation of N-(Phenylsulphonyl)sulphanilamide derivatives against various cancer cell lines. These studies have unveiled promising cytotoxic activities and have begun to delineate the structure-activity relationships (SAR) crucial for potent anticancer effects.

Activity against Breast Cancer (MCF-7)

Numerous studies have reported the cytotoxic effects of sulfonamide derivatives on the MCF-7 human breast cancer cell line. For example, a series of novel chalcone-sulfonamide hybrids were synthesized, with one compound exhibiting potent anticancer activity. nih.gov Similarly, new azo-based sulfonamides have been evaluated, with several compounds demonstrating higher inhibitory activity than the standard drug doxorubicin. researchgate.net Thienopyrimidine/sulfonamide hybrids have also shown excellent anticancer efficacy against MCF-7 cells, with some compounds exhibiting low micromolar IC50 values. nih.gov The introduction of different substituents on the sulfonamide nucleus has been shown to significantly influence cytotoxicity.

Activity against Lung Cancer (A549)

Research has extended to the A549 human lung cancer cell line. A series of 1,2,3-triazolyl sulfonamide derivatives were synthesized and screened for their cytotoxicity. koreascience.kr While some compounds showed selectivity towards other cell lines, one derivative demonstrated higher selectivity for A549 cells. koreascience.kr Quinoline-5-sulfonamide derivatives have also been tested, with one compound showing efficacy comparable to cisplatin. nih.gov The presence of an unsubstituted phenolic group at a specific position on the quinoline (B57606) ring was identified as a key structural feature for biological activity. nih.gov

Activity against Prostate Cancer (Du-145)

The anticancer potential of these derivatives has also been explored in the context of prostate cancer, using the Du-145 cell line. Trans-3-(pyridin-3-yl)acrylamide-derived sulphamides have shown single-digit nanomolar antiproliferative activity against Du-145 cells. nih.gov Additionally, 4-(tert-Octyl)phenol derivatives, which can be considered structurally related, have been evaluated, with one compound exhibiting strong proliferation inhibitory activities against Du-145 cells with an IC50 value of 7.3 μM. nih.gov

Activity against Cervical Cancer (HeLa)

The HeLa human cervical cancer cell line has been another important model for evaluating the anticancer properties of sulfonamide derivatives. Studies have shown that certain synthesized sulfonamides exhibit cytotoxic effects on HeLa cells, although in some cases at higher concentrations compared to breast cancer cell lines. koreascience.krnih.gov The cytotoxic activity of 2,5-Dichlorothiophene-3-sulphonamide has been demonstrated against HeLa cells, with a GI50 of 7.2 ± 1.12 µM. nih.gov

The following table summarizes the cytotoxic activity of selected N-(Phenylsulphonyl)sulphanilamide derivatives and related sulfonamides against the specified cancer cell lines.

Compound/Derivative ClassCell LineIC50/GI50 (µM)Reference
Chalcone Sulfonamide HybridMCF-7Potent Activity nih.gov
Azo-based Sulfonamides (8h, 8i, 8j)MCF-70.21, 0.18, 0.19 researchgate.net
Thienopyrimidine/Sulfonamide Hybrid (4bi)MCF-76.17 nih.gov
1,2,3-Triazolyl Sulfonamide (7j)A549Selective Activity koreascience.kr
Quinoline-5-sulfonamide (3c)A549Comparable to Cisplatin nih.gov
Trans-3-(pyridin-3-yl)acrylamide-derived sulphamideDu-145Nanomolar Activity nih.gov
4-(tert-Octyl)phenol derivative (7)Du-1457.3 nih.gov
2,5-Dichlorothiophene-3-sulphonamide (8b)HeLa7.2 nih.gov
N3-substituted sulfonamidesHeLa145-360 koreascience.krnih.gov

Antioxidant Research and Molecular Mechanisms

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key research area. Derivatives of N-(Phenylsulphonyl)sulphanilamide have been investigated for their antioxidant potential, with studies often employing standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Similarly, the ABTS assay measures the reduction of the ABTS radical cation by antioxidants.

Research on N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives has revealed that some of these compounds possess significant antioxidant properties. The antioxidant capacity is influenced by the nature of the substituents on the aryl ring. The molecular mechanism underlying the antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, thereby interrupting oxidative chain reactions. The presence of moieties capable of donating hydrogen atoms or electrons is crucial for this activity.

The structure-activity relationship studies suggest that the electronic properties and steric factors of the substituents play a vital role in determining the antioxidant efficacy. Further research is ongoing to fully elucidate the molecular mechanisms and to optimize the antioxidant potential of this class of compounds.

Advanced Analytical Methodologies for Detection and Analysis in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of N-(Phenylsulphonyl)sulphanilamide. A specific reverse-phase (RP) HPLC method has been developed for its analysis under simple conditions. researchgate.net This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. researchgate.net

The optimization of chromatographic conditions, including the column's stationary phase, particle size, and the mobile phase composition, is critical for achieving high sensitivity and good peak shape. acs.org For sulfonamides in general, various C18 columns are often employed. acs.org The mobile phase composition is a key variable; a mixture of acetonitrile (B52724) and an aqueous acid solution is commonly used. For instance, a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid is effective for the separation of N-(Phenylsulphonyl)sulphanilamide. researchgate.net For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically substituted with a volatile acid like formic acid. researchgate.net The use of a 0.1% formic acid solution with acetonitrile as the organic modifier has been shown to provide good separation performance for other sulfonamides. acs.org

The table below outlines a typical set of parameters for the HPLC analysis of N-(Phenylsulphonyl)sulphanilamide.

Table 1: HPLC Parameters for N-(Phenylsulphonyl)sulphanilamide Analysis

Parameter Condition Reference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Column Newcrom R1 researchgate.net
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid researchgate.net
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid researchgate.net

| Application | Analysis, Impurity Isolation, Pharmacokinetics | researchgate.net |

Spectroscopic Quantification Methods for Metal Ion Analysis in Complexes (e.g., ICP-MS)

While N-(Phenylsulphonyl)sulphanilamide itself is analyzed by methods like HPLC, the study of its interaction with metal ions to form complexes requires different analytical approaches. Sulfonamides, in general, can form complexes with various metal ions through donor atoms like sulfonamide nitrogen and sulfonyl oxygen. pharmaceuticalonline.comintertek.com Spectroscopic methods are essential for both characterizing the formation of these complexes and quantifying the metal ion content.

Spectrophotometric techniques, such as UV-Visible spectroscopy, can confirm the formation of metal-sulfonamide complexes. intertek.com The coordination of the metal ion with the ligand often results in shifts in the electronic absorption spectra, which can be monitored to study the complexation reaction. intertek.comnih.gov

For the highly sensitive and precise quantification of the metal ion within these complexes, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a premier technique. researchgate.net ICP-MS is a powerful tool for trace element analysis, capable of detecting metals at extremely low concentrations, down to parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. pharmaceuticalonline.compacificbiolabs.com The method involves introducing the sample, typically in a liquid form, into a high-temperature argon plasma (around 10,000 K). pharmaceuticalonline.compacificbiolabs.com This extreme temperature desolvates, atomizes, and ionizes the sample. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected, allowing for the quantitative determination of the elemental composition. pharmaceuticalonline.compacificbiolabs.com

ICP-MS is particularly valuable in the analysis of metal-containing drugs and their interactions in biological systems. researchgate.netintertek.com It provides specific detection and quantification for a wide range of elements. nih.gov Although the molecular information is lost due to the high-temperature plasma, the technique's ability to accurately measure the amount of a specific metal makes it indispensable for determining the stoichiometry of metal complexes and for tracking metal-containing compounds in various matrices. acs.org The hyphenation of separation techniques like ion chromatography with ICP-MS (IC-ICP-MS) can further be used to separate free metal ions from their complexed forms before quantification, allowing for the determination of stability constants of the metal complexes. rsc.orgresearchgate.net

The table below summarizes the key aspects of spectroscopic methods used in the analysis of metal complexes.

Table 2: Spectroscopic Methods for Metal Ion Analysis in Complexes

Analytical Method Purpose Key Features Reference
UV-Visible Spectroscopy Confirmation of complex formation Monitors shifts in absorption spectra upon metal-ligand binding. intertek.comnih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of metal ions Extremely high sensitivity (ppt-ppq levels); measures total metal content. pharmaceuticalonline.compacificbiolabs.com

| Ion Chromatography-ICP-MS (IC-ICP-MS) | Speciation and stability constant determination | Separates free metal from complexed metal before quantification. | rsc.orgresearchgate.net |

Emerging Research Directions and Future Perspectives for N Phenylsulphonyl Sulphanilamide Research

Addressing Antimicrobial Resistance through Novel Sulfonamide Design

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the development of new antimicrobial agents. tandfonline.comtandfonline.com Traditional sulfonamides, while historically significant, have faced declining efficacy due to widespread resistance. nih.gov In response, researchers are devising innovative strategies to create next-generation sulfonamides capable of circumventing existing resistance mechanisms.

A primary approach involves the synthesis of hybrid molecules that combine a sulfonamide pharmacophore with other bioactive scaffolds. tandfonline.com This strategy aims to create compounds with dual mechanisms of action, reducing the likelihood of resistance development. For instance, the incorporation of a triazole moiety into a sulfonamide structure has been explored to enhance antibacterial and antifungal activities. Another key strategy is the modification of substitution patterns on the sulfonamide core. tandfonline.com Contrary to the classical understanding that only N-monosubstituted 4-aminobenzenesulfonamides are effective, recent studies have demonstrated that diverse substitution can lead to potent compounds, some of which are bactericidal and active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comtandfonline.com These novel derivatives often exhibit mechanisms of action that extend beyond the classical inhibition of dihydropteroate (B1496061) synthase (DHPS), the target of traditional sulfonamides. tandfonline.comtandfonline.com

Novel Sulfonamide Derivative TypeTarget Pathogen(s)Key Advantage(s)
Sulfonamide-Schiff basesMethicillin-resistant Staphylococcus aureus (MRSA)Overcomes resistance to classical sulfa drugs, potential for bactericidal activity. tandfonline.com
Sulfonamide-triazole hybridsVarious bacteria and fungiBroad-spectrum activity, potential for dual mechanisms of action.
Nabumetone-derived sulfonamidesGram-positive and Gram-negative bacteria, yeastsBroad antimicrobial spectrum, activity against a wide range of pathogens. researchgate.net
2-aminobenzothiazole derivatives with sulfonamide moietyEscherichia coli, Staphylococcus aureusDual inhibition of DNA gyrase and topoisomerase IV. tandfonline.com

Exploration of New Therapeutic Targets for Sulfonamide Derivatives

While the antibacterial activity of sulfonamides has been the cornerstone of their clinical use, emerging research is uncovering a much broader therapeutic potential by identifying novel cellular targets. lums.edu.pknih.gov This expansion beyond infectious diseases opens up new avenues for the application of sulfonamide derivatives in oncology, neurodegenerative diseases, and other complex disorders. nih.gov

One of the most promising areas is cancer therapy. lums.edu.pk Sulfonamide derivatives have been shown to inhibit several key targets involved in cancer progression, including:

Carbonic Anhydrases (CAs): Certain CA isoenzymes are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting growth and metastasis. Sulfonamide-based inhibitors can counteract this process. lums.edu.pkacs.org

Anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins: Overexpression of these proteins allows cancer cells to evade programmed cell death (apoptosis). Novel sulfonamides are being investigated for their ability to inhibit Bcl-2, thereby restoring apoptotic pathways. lums.edu.pk

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy. Some sulfonamide derivatives have demonstrated inhibitory activity against topoisomerases. lums.edu.pk

Kinases: Various kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase and Lemur tyrosine kinase 3, are implicated in tumor development. Sulfonamides are being designed to target these kinases. scirp.orgmdpi.com

Beyond cancer, sulfonamide derivatives are being explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Therapeutic TargetDisease AreaExample of Sulfonamide Derivative
Carbonic Anhydrases (CAs)Cancer, GlaucomaSulfonamide-linked neoglycoconjugates acs.org
B-cell lymphoma-2 (Bcl-2) proteinsCancerNovel synthetic sulfonamide libraries lums.edu.pk
TopoisomerasesCancerSulfonamide-derived hybrids lums.edu.pk
Epidermal Growth Factor Receptor (EGFR)CancerDesigned sulfonamide derivatives scirp.org
Acetylcholinesterase (AChE)Alzheimer's DiseaseN-phenylsulfonamide derivatives nih.gov

Development of Advanced Delivery Systems for Sulfonamide Compounds (e.g., Hydrogels)

To maximize the therapeutic potential and minimize potential side effects of sulfonamide compounds, researchers are developing advanced drug delivery systems. nih.govnih.gov Among these, hydrogels have emerged as a particularly promising platform due to their unique properties. nih.govnih.govmdpi.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, creating a biocompatible, gel-like material. nih.govmdpi.com

Hydrogel-based systems can offer controlled and sustained release of encapsulated sulfonamides, which can reduce the need for frequent dosing and maintain therapeutic concentrations at the target site. youtube.com A significant area of innovation is in "smart" hydrogels, which are designed to respond to specific environmental stimuli such as pH, temperature, or the presence of certain enzymes. nih.govmdpi.comresearchgate.net For example, a pH-responsive hydrogel could be designed to release its sulfonamide payload in the acidic microenvironment of a tumor or an infected tissue, thereby increasing the local concentration of the drug where it is most needed. nih.gov Similarly, temperature-sensitive hydrogels that are liquid at room temperature but solidify at body temperature can be used as injectable depots for sustained drug release. mdpi.com

Hydrogel System TypeStimulus for Drug ReleasePotential Application for Sulfonamides
pH-Responsive HydrogelsChange in pHTargeted delivery to acidic environments (e.g., tumors, sites of infection). nih.govresearchgate.net
Temperature-Responsive HydrogelsChange in temperature (e.g., body temperature)Injectable systems for sustained, localized drug delivery. mdpi.com
Enzyme-Responsive HydrogelsPresence of specific enzymesTargeted release in tissues with high enzymatic activity (e.g., inflamed tissues).
Bioadhesive HydrogelsAdhesion to mucosal surfacesProlonged contact time for topical or mucosal delivery of sulfonamides. nih.gov

Environmental Monitoring and Detection Methodologies for Sulfonamide Compounds

The extensive use of sulfonamides in human and veterinary medicine has led to their emergence as environmental contaminants, primarily through wastewater effluents and agricultural runoff. nih.govacs.org The presence of these compounds in the environment is a concern due to the potential for promoting antibiotic resistance and their possible effects on ecosystems. nih.govacs.org Consequently, the development of sensitive and reliable methods for detecting sulfonamides in environmental matrices is a critical area of research.

A variety of analytical techniques are being employed and refined for this purpose. High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used method for the simultaneous determination of multiple sulfonamides in water and food samples. mdpi.com To detect trace levels of these compounds, sample preparation techniques such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are often used to concentrate the analytes before analysis. mdpi.comrsc.org

More recently, novel biosensing technologies are being developed for rapid, on-site monitoring. nih.govacs.org One such approach utilizes functionalized elastic hydrogel microparticles in an optical biosensor. nih.govacs.org This system is based on the competitive binding of sulfonamide analytes and sulfonamide-functionalized microparticles to the enzyme dihydropteroate synthase (DHPS), allowing for specific detection. nih.govacs.org

Detection MethodSample MatrixLimit of Detection (LOD)Recovery Rate
Quaternary ammonium (B1175870) polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction with LC-DAD rsc.orgEnvironmental waters0.11–0.31 µg/L81.40–102.62%
Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction with HPLC-DAD mdpi.comEnvironmental water, seafoodVaries by analyteGood
Solid Phase Extraction with LC-MS/MS nih.govWastewater< 0.78 ng/L (LOQ)77.7%–148.1%
Hydrogel microparticle-based optical biosensor nih.govacs.orgAqueous solutions> 10 µMProof-of-concept

Role of Computational Chemistry in Accelerating Sulfonamide Research and Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to sulfonamide research is significantly accelerating the design and development of new therapeutic agents. nih.govscirp.org In silico methods, such as molecular docking and virtual screening, allow researchers to predict how a sulfonamide derivative will interact with its biological target at the molecular level. nih.govscirp.org

These computational approaches offer several advantages. They enable the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological testing, which is more time and cost-effective than traditional high-throughput screening. nih.gov Molecular docking studies can elucidate the binding modes of sulfonamides within the active site of a target protein, providing insights into the structural features required for potent activity. nih.govmdpi.com This information guides the rational design of new derivatives with improved affinity and selectivity. For example, computational docking has been used to estimate the binding energies of novel sulfonamide derivatives against the bacterial enzyme DHPS and to design new inhibitors of EGFR kinase for cancer treatment. nih.govscirp.org

Computational MethodApplication in Sulfonamide ResearchExample Study
Molecular DockingPredicting binding affinity and conformation of sulfonamides to target proteins.Docking of novel sulfonamides against dihydropteroate synthase (DHPS). nih.gov
Virtual ScreeningIdentifying potential sulfonamide-based inhibitors from large compound libraries.High-throughput virtual screening to identify potential sulfonamide targets. mdpi.com
Structure-Activity Relationship (SAR) StudiesDelineating the relationship between the chemical structure of sulfonamides and their biological activity.In silico delineation of SAR for EGFR kinase inhibitors. scirp.org
In silico ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity properties of new sulfonamide derivatives.Guiding the design of derivatives with better drug-like properties.

Q & A

Q. How can computational modeling optimize its derivatives for targeted drug delivery?

  • Methodology :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for folate receptors. Validate with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.